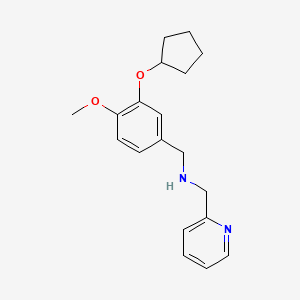
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine, also known as CPNP, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. CPNP is a selective agonist for the sigma-1 receptor, which is a protein present in various tissues of the body, including the brain. The sigma-1 receptor has been implicated in several physiological and pathological processes, such as pain perception, neuroprotection, and addiction.
Mecanismo De Acción
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine acts as a selective agonist for the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes, including ion channel activity, calcium signaling, and protein folding. Activation of the sigma-1 receptor by 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine leads to the modulation of intracellular signaling pathways, which can result in a wide range of physiological and pharmacological effects.
Biochemical and Physiological Effects
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular calcium signaling. 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been suggested to have potential therapeutic effects in the treatment of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the investigation of the specific role of this receptor in different physiological and pathological processes. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have good pharmacokinetic properties, including high brain penetration and a long half-life. However, one limitation of using 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine and the sigma-1 receptor. One direction is to investigate the potential therapeutic effects of 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in the treatment of depression and anxiety disorders. Another direction is to investigate the role of sigma-1 receptors in addiction and pain perception. Moreover, further research is needed to elucidate the precise mechanism of action of 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine and the sigma-1 receptor in different physiological and pathological processes. Finally, the development of more selective and less toxic sigma-1 receptor agonists may provide new insights into the role of this receptor in health and disease.
Métodos De Síntesis
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-cyclopentyloxy-4-methoxybenzaldehyde with pyridine-2-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with methylamine. The final product is obtained as a white crystalline powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been used in various scientific research studies to investigate the role of the sigma-1 receptor in different physiological and pathological processes. For instance, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have neuroprotective effects in animal models of stroke, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has also been used to investigate the role of sigma-1 receptors in pain perception and addiction. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been suggested as a potential therapeutic agent for the treatment of depression and anxiety disorders due to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-10-9-15(12-19(18)23-17-7-2-3-8-17)13-20-14-16-6-4-5-11-21-16/h4-6,9-12,17,20H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUACAEASSNUCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Ethoxyphenyl)methyl-methylamino]butanoic acid](/img/structure/B7498935.png)

![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)

![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)





![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)